molecular formula C17H17ClN2O2S B2911394 2-(4-chlorobenzamido)-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 892976-56-6

2-(4-chlorobenzamido)-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B2911394
CAS No.: 892976-56-6
M. Wt: 348.85
InChI Key: FXXXPQAALTUCJJ-UHFFFAOYSA-N
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Description

2-(4-chlorobenzamido)-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a synthetic compound that belongs to the class of thiophene derivatives. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry . This compound, in particular, has garnered interest due to its potential therapeutic properties and its role in various chemical reactions.

Preparation Methods

The synthesis of 2-(4-chlorobenzamido)-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves the condensation of 4-chlorobenzoic acid with N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride . Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions include sulfoxides, sulfones, and various substituted thiophene derivatives.

Scientific Research Applications

2-(4-chlorobenzamido)-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives.

    Biology: It has been studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Medicine: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: It is used in the development of organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 2-(4-chlorobenzamido)-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors involved in inflammatory and pain pathways, thereby modulating their activity. The compound may also interact with cellular membranes, affecting their permeability and function .

Comparison with Similar Compounds

Similar compounds include other thiophene derivatives such as:

    Tipepidine: Used as an antitussive agent.

    Tiquizium Bromide: Used as an antispasmodic agent.

    Dorzolamide: Used as an anti-glaucoma agent.

    Tioconazole: Used as an antifungal agent.

Compared to these compounds, 2-(4-chlorobenzamido)-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is unique due to its specific substitution pattern and potential therapeutic applications. Its unique structure allows for distinct interactions with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-[(4-chlorobenzoyl)amino]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O2S/c1-19-16(22)14-12-4-2-3-5-13(12)23-17(14)20-15(21)10-6-8-11(18)9-7-10/h6-9H,2-5H2,1H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXXXPQAALTUCJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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